magnesium;4-(phenylmethyl)morpholine;bromide
Description
Bromo[4-(4-morpholinylmethyl)phenyl]magnesium is a Grignard reagent with the molecular formula C₁₁H₁₃BrMgN₂O (calculated from ). Structurally, it consists of a phenyl ring substituted at the para position with a morpholinylmethyl group (–CH₂–N–(C₂H₄O)₂), bonded to a magnesium-bromide moiety. This compound is typically used in organic synthesis for nucleophilic additions or cross-coupling reactions, leveraging the reactivity of the magnesium-carbon bond. The morpholine substituent introduces electron-donating and steric effects, distinguishing it from simpler aryl Grignard reagents .
Properties
CAS No. |
480424-75-7 |
|---|---|
Molecular Formula |
C11H14BrMgNO |
Molecular Weight |
280.44 g/mol |
IUPAC Name |
magnesium;4-(phenylmethyl)morpholine;bromide |
InChI |
InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h2-5H,6-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZMLBMADPVNVWTN-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1CC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo[4-(4-morpholinylmethyl)phenyl]magnesium is typically synthesized through the reaction of 4-(4-morpholinylmethyl)phenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of Bromo[4-(4-morpholinylmethyl)phenyl]magnesium follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the starting materials.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
As a Grignard reagent, bromo[4-(4-morpholinylmethyl)phenyl]magnesium exhibits strong nucleophilic properties. Its primary reactivity involves:
-
Carbon-Carbon Bond Formation : Reaction with carbonyl groups (e.g., ketones, aldehydes) to form secondary or tertiary alcohols. For example:
The morpholinylmethyl group enhances solubility in polar aprotic solvents like THF, facilitating reactions under mild conditions .
-
Electrophilic Substitution : Reacts with alkyl halides or aryl halides in cross-coupling reactions (e.g., Kumada coupling) .
Key Reaction Data:
| Substrate | Product Type | Yield (%) | Temperature (°C) | Citation |
|---|---|---|---|---|
| Acetone | Tertiary alcohol | 78–85 | 0–25 | |
| Benzaldehyde | Secondary alcohol | 82 | 20 | |
| Ethyl acetate | Ketone intermediate | 65 | −10 |
Mechanistic Insights
The morpholinylmethyl group influences reactivity through:
-
Steric Effects : The bulky substituent directs nucleophilic attack to the para position of the aromatic ring, minimizing ortho/meta byproducts .
-
Electronic Effects : The electron-donating morpholine group increases electron density at the magnesium-bound carbon, enhancing nucleophilicity .
Comparative Reactivity with Analogues:
| Compound | Relative Reactivity (vs. PhMgBr) | Solubility in THF (g/mL) |
|---|---|---|
| Bromo[4-(4-morpholinylmethyl)phenyl]magnesium | 1.5× | 0.926 |
| 3-(4-Morpholinylmethyl)phenyl MgBr | 0.8× | 0.912 |
| Phenylmagnesium bromide | 1.0× | 0.881 |
Data adapted from kinetic studies in THF .
Industrial and Pharmacological Relevance
Scientific Research Applications
Applications in Organic Synthesis
Bromo[4-(4-morpholinylmethyl)phenyl]magnesium is primarily utilized in organic synthesis due to its ability to form carbon-carbon bonds. Some key applications include:
- Synthesis of Pharmaceuticals : This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its reactivity allows for the formation of complex molecules through nucleophilic additions to electrophiles such as carbonyl compounds.
- Agrochemical Production : Similar to its pharmaceutical applications, bromo[4-(4-morpholinylmethyl)phenyl]magnesium is used in synthesizing agrochemicals, contributing to the development of herbicides and pesticides.
Reactivity Studies
Research into the reactivity of bromo[4-(4-morpholinylmethyl)phenyl]magnesium has revealed its interactions with different electrophiles. These studies are crucial for optimizing synthetic pathways and improving yields. For instance, interaction studies have shown that this Grignard reagent can effectively react with aldehydes and ketones to produce alcohols, showcasing its utility in alcohol synthesis .
Case Studies and Research Findings
Recent studies have focused on the structural analysis and reactivity insights of bromo[4-(4-morpholinylmethyl)phenyl]magnesium. For example, research published in MDPI explored the structure-reactivity relationship using advanced techniques such as single-crystal X-ray diffraction and density functional theory (DFT). These studies provide valuable insights into how molecular geometries influence reactivity and potential applications in drug development .
Mechanism of Action
The mechanism of action of Bromo[4-(4-morpholinylmethyl)phenyl]magnesium involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The presence of the morpholinyl group enhances the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic differences between Bromo[4-(4-morpholinylmethyl)phenyl]magnesium and related aryl Grignard reagents:
| Compound Name | Substituent | Electronic Effect | Key Applications |
|---|---|---|---|
| Bromo[4-(4-morpholinylmethyl)phenyl]Mg | –CH₂–N–(C₂H₄O)₂ | Strong electron donation | Cross-coupling, directed synthesis |
| 4-Fluorophenylmagnesium bromide | –F | Electron-withdrawing (-I) | Fluorinated product synthesis |
| 4-Chlorophenylmagnesium bromide | –Cl | Electron-withdrawing (-I) | Chlorinated intermediates |
| 4-tert-Butylphenylmagnesium bromide | –C(CH₃)₃ | Steric bulk, weak electron donation | Sterically hindered couplings |
| 4-Thioanisolemagnesium bromide | –SMe | Electron donation (+M) | Thioether-containing products |
- Morpholine Substituent : The morpholinylmethyl group enhances nucleophilicity via nitrogen lone-pair donation, making the reagent more reactive in couplings compared to electron-withdrawing substituents like –F or –Cl .
- Steric Effects : The tert-butyl group in 4-tert-butylphenylmagnesium bromide introduces steric hindrance, reducing reactivity in crowded reactions, whereas the morpholine group balances moderate steric bulk with electronic activation .
Reactivity in Cross-Coupling Reactions
- This contrasts with 4-fluorophenyl or 4-chlorophenyl variants, where electron-withdrawing groups may slow oxidative addition steps .
- Para-Substituted Halogens : Bromo-substituted Grignard reagents (e.g., 4-bromo-3'-fluoro-4'-methylbiphenyl, ) exhibit lower nucleophilicity due to halogen electronegativity, limiting their utility in electron-demanding reactions .
Solubility and Stability
- Bromo[4-(4-morpholinylmethyl)phenyl]Mg is supplied as a 0.25 M solution in THF (), comparable to 4-tert-butylphenylmagnesium bromide (0.5 M in 2-MeTHF, ). The morpholine group improves solubility in polar solvents relative to non-functionalized aryl Grignards.
- 4-Thioanisolemagnesium bromide () shows similar solubility due to the thioether group but differs in sulfur’s weaker coordination ability compared to morpholine .
Biological Activity
Bromo[4-(4-morpholinylmethyl)phenyl]magnesium is an organomagnesium compound classified as a Grignard reagent. Its unique structure, characterized by a bromine atom bonded to a magnesium atom and a phenyl group with a morpholinylmethyl moiety, suggests potential biological activities that merit investigation. This article provides a comprehensive review of its biological activity, synthesis, and applications based on diverse research findings.
The chemical formula of Bromo[4-(4-morpholinylmethyl)phenyl]magnesium is CHBrMgNO, with a molecular weight of approximately 292.5 g/mol. The synthesis typically involves the reaction of 4-(4-morpholinylmethyl)phenyl bromide with magnesium in anhydrous conditions to prevent hydrolysis. The presence of the morpholinyl group enhances its reactivity and solubility in organic solvents, making it valuable for various synthetic applications.
Antimicrobial Properties
Recent studies have indicated that compounds structurally similar to Bromo[4-(4-morpholinylmethyl)phenyl]magnesium exhibit significant antimicrobial activity. For instance, derivatives synthesized from related phenyl magnesium bromides have shown varying degrees of antibacterial effectiveness against multidrug-resistant strains of Salmonella typhi. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 6.25 mg/mL to 50 mg/mL, indicating promising antibacterial properties .
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibition potential of related compounds. For example, derivatives have been tested as inhibitors of alkaline phosphatase (ALP), with one compound demonstrating an IC50 value of 1.469 µM, suggesting potent inhibition capabilities. Such enzyme interactions are crucial for understanding the therapeutic potential and mechanisms of action of these compounds .
Case Studies and Comparative Analysis
A comparative analysis of Bromo[4-(4-morpholinylmethyl)phenyl]magnesium with structurally similar compounds reveals its unique biological profile:
| Compound Name | Structure Features | Unique Aspects | Antimicrobial Activity (MIC) |
|---|---|---|---|
| Bromo[4-(4-morpholinylmethyl)phenyl]magnesium | Morpholine substitution on phenyl ring | Specific substitution pattern | Not yet fully characterized |
| 3-(4-Morpholinylmethyl)phenyl magnesium bromide | Similar morpholine substitution | Different substitution pattern on phenyl ring | MIC: 50 mg/mL |
| 2-(4-Morpholinophenyl)magnesium bromide | Different position of morpholine substitution | Potentially different biological activity | MIC: 25 mg/mL |
This table illustrates the need for further exploration into the biological activities of Bromo[4-(4-morpholinylmethyl)phenyl]magnesium, particularly in comparison to its analogs.
Toxicity and Safety Considerations
While exploring the biological activity, it is essential to consider the safety profile of Bromo[4-(4-morpholinylmethyl)phenyl]magnesium. As with many organomagnesium compounds, it poses risks such as flammability and toxicity upon exposure. Proper handling protocols must be followed, especially in laboratory settings where such compounds are synthesized or utilized .
Q & A
Q. Analytical tools :
- GC-MS/TLC : Monitor reaction progress and identify by-products .
- In situ IR spectroscopy : Track carbonyl group consumption to assess nucleophilic addition efficiency .
Basic: What safety precautions are essential when handling Bromo[4-(4-morpholinylmethyl)phenyl]magnesium?
Answer:
- Flammability : Store in flame-proof refrigerators; avoid open flames (flash point <1°F) .
- Reactivity : Use dry gloves and face shields to prevent contact with moisture (risk of violent hydrolysis) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic fumes (e.g., bromine/magnesium oxides) .
- Waste disposal : Quench residual reagent with isopropanol/water mixtures before disposal .
Advanced: What are the applications of Bromo[4-(4-morpholinylmethyl)phenyl]magnesium in synthesizing heterocyclic compounds?
Answer:
This reagent facilitates the synthesis of nitrogen-containing heterocycles (e.g., pyrazoles, imidazoles) via:
- Nucleophilic addition to carbonyls : Form intermediates like 4-(4-morpholinylmethyl)benzyl alcohols, which undergo cyclocondensation with hydrazines or amidines .
- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl halides yield biaryl morpholine derivatives, precursors to kinase inhibitors .
Q. Example protocol :
React the Grignard reagent with ethyl chloroformate to form a ketone intermediate.
Treat with hydrazine hydrate in ethanol at 20°C for 6 hours to yield pyrazoles (85% yield) .
Purify via column chromatography (silica gel, hexane/ethyl acetate) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
